molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Número de catálogo: B130855
Número CAS: 162401-62-9
Peso molecular: 258.22 g/mol
Clave InChI: IGFDIFLMMLWKKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9, molecular formula: C₁₂H₁₂F₂O₄) is a benzoic acid derivative featuring cyclopropylmethoxy and difluoromethoxy substituents at the 3- and 4-positions, respectively. It is a white crystalline solid with a molecular weight of 258.22 g/mol and a melting point of 130–135°C . The compound is a critical intermediate in synthesizing roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its synthesis typically involves copper-catalyzed hydroxylation of 4-hydroxy-3-iodobenzoic acid, followed by alkylation and oxidation steps, achieving yields up to 96% under optimized conditions .

Propiedades

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and fibrosis. This article provides a comprehensive overview of the biological activity of DGM, including its mechanisms of action, experimental findings, and potential therapeutic applications.

DGM is a benzoic acid derivative characterized by a cyclopropylmethoxy group and a difluoromethoxy substituent. It serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in treating chronic obstructive pulmonary disease (COPD) and asthma . The synthesis involves the reaction of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde with sulfamic acid in glacial acetic acid, yielding DGM with a high purity .

DGM exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Transforming Growth Factor-β (TGF-β) : DGM has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung epithelial cells. This process is crucial in fibrosis development, where epithelial cells lose their characteristics and gain migratory and invasive properties .
  • Modulation of Protein Expression : Treatment with DGM results in decreased expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and other proteins associated with fibrosis. Concurrently, it enhances the expression of E-cadherin, a protein that helps maintain epithelial integrity .
  • Phosphorylation Pathways : DGM reduces the phosphorylation levels of Smad2/3, which are key mediators in TGF-β signaling pathways. This suggests that DGM interferes with TGF-β signaling, thereby mitigating its fibrotic effects .

Biological Activity Overview

The biological activity of DGM can be summarized in the following table:

Biological Activity Effect Mechanism
Inhibition of EMTSuppresses fibrosis in lung cellsReduces TGF-β signaling and fibrotic markers
Anti-inflammatory effectsDecreases inflammatory cytokinesInhibits PDE4 activity, elevating cAMP levels
Modulation of apoptosisInduces apoptosis in fibrotic cellsAlters protein expression related to survival

Case Studies and Experimental Findings

  • In Vitro Studies : In cell-based assays, DGM demonstrated significant inhibition of TGF-β1-induced EMT, highlighting its potential as an anti-fibrotic agent. The study showed that at concentrations around 10 μM, DGM effectively reduced the expression levels of fibrotic markers .
  • In Vivo Studies : An animal model using bleomycin-induced pulmonary fibrosis revealed that DGM treatment significantly alleviated lung fibrosis symptoms. The compound reduced collagen deposition and improved lung function parameters compared to control groups .
  • Comparative Studies : When compared to other benzoic acid derivatives, DGM exhibited superior activity in modulating EMT and reducing fibrosis markers. For instance, while other derivatives showed minimal effects on cathepsins B and L activation, DGM was notably effective .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key Compounds Compared :

Roflumilast (Parent Drug)

CHF6001 (PDE4 Inhibitor)

Cilomilast (PDE4 Inhibitor)

4-Benzyloxy-3-phenethoxybenzoic Acid Derivatives

Table 1: Structural and Functional Comparison
Compound Structure Key Features Target Application PDE4 Inhibition IC₅₀ (nM) Synthesis Route Highlights
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Benzoic acid backbone with cyclopropylmethoxy (C₃H₅OCH₂) and difluoromethoxy (CF₂HOCH₂) groups Intermediate for roflumilast N/A Copper-catalyzed hydroxylation, oxidation
Roflumilast Benzamide derivative (N-(3,5-dichloropyridin-4-yl) substitution) COPD, asthma 0.8 (human neutrophils) Amide coupling with 3,5-dichloropyridin-4-amine
CHF6001 Pyridine 1-oxide core with cyclopropylmethoxy and methylsulfonamido groups COPD, asthma (inhaled) 2–21 (PBMCs, THP-1 cells) Multi-step alkylation and sulfonylation
Cilomilast Benzofuran-carboxylate structure COPD (discontinued) 40–3000 Pd-catalyzed coupling, esterification
4-Benzyloxy-3-phenethoxybenzoic acid Benzyl and phenethyl ether substituents Synthetic intermediate N/A Alkylation with (2-bromoethyl)benzene

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid, and what are the critical reaction conditions?

The compound is synthesized as a key intermediate in the production of Roflumilast. A validated method involves:

  • Step 1 : Condensation of a benzaldehyde derivative with chlorodifluoromethane using NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water mixture to form 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
  • Step 2 : Oxidation of the aldehyde intermediate with NaClO₂ and sulfamic acid in acetic acid to yield the benzoic acid derivative. Reaction temperatures (e.g., reflux conditions) and stoichiometric ratios of oxidizing agents are critical to achieving >95% purity .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify substitution patterns (e.g., cyclopropylmethoxy and difluoromethoxy groups).
  • HPLC-MS for purity assessment, particularly when used as a reference standard in pharmaceutical analysis. USP-grade standards require >98% purity .
  • Melting point determination (reported range: 169–171°C for structurally similar 4-(difluoromethoxy)benzoic acid derivatives) .

Q. What are the solubility and stability considerations for this compound under laboratory storage conditions?

  • Solubility: Limited solubility in water; typically dissolved in polar aprotic solvents (e.g., DMSO, THF) for biological assays.
  • Stability: Store at 2–8°C in airtight containers to prevent hydrolysis of the difluoromethoxy group. Degradation products may include fluorinated phenols or benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS Registry Numbers (162401-62-9 vs. 162401-69-6) for this compound?

The CAS number 162401-62-9 corresponds to the free acid form, while 162401-69-6 refers to its sodium salt or a related derivative. Cross-referencing with USP standards (e.g., Roflumilast-related Compound D) and verifying via mass spectrometry or elemental analysis is essential to avoid misidentification .

Q. What strategies are effective in optimizing the oxidation step during synthesis to minimize byproducts?

  • Controlled pH : Maintain acidic conditions (pH 3–4) during NaClO₂ oxidation to suppress over-oxidation.
  • Catalyst use : Addition of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enhances selectivity for the carboxylic acid over ketone byproducts.
  • Reaction monitoring : Real-time HPLC tracking ensures intermediate conversion efficiency >90% .

Q. How does the compound’s structure influence its role as a PDE4 inhibitor intermediate in Roflumilast?

The cyclopropylmethoxy and difluoromethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. The benzoic acid moiety facilitates conjugation with the pyridinylamine pharmacophore, critical for PDE4 binding affinity. Structure-activity relationship (SAR) studies show that fluorination increases metabolic stability .

Q. What methods are employed to analyze trace impurities in pharmaceutical-grade batches of this compound?

  • LC-TOF/MS : Identifies impurities at ppm levels, such as residual aldehydes or chlorinated side products.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to characterize degradation pathways.
  • Pharmacopeial standards : USP guidelines mandate impurity profiles with <0.1% for individual unspecified impurities .

Methodological Notes

  • Synthesis troubleshooting : If low yields occur during condensation, verify the purity of chlorodifluoromethane (often contaminated with HCl) via gas chromatography .
  • Biological assays : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference from labile protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.